Carbamate de tert-butyle (2-hydrazinyl-2-oxoéthyl)(méthyl)

Vue d'ensemble

Description

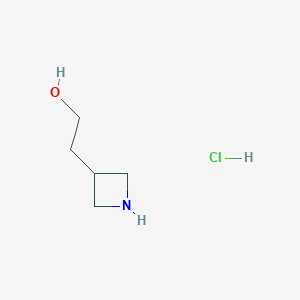

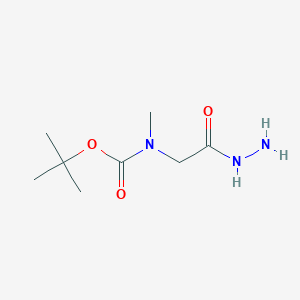

Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C8H17N3O3 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse chimique

Le « carbamate de tert-butyle (2-hydrazinyl-2-oxoéthyl)(méthyl) » pourrait potentiellement être utilisé en synthèse chimique en raison de son groupe hydrazine. Les composés hydraziniques sont souvent utilisés comme agents réducteurs ou précurseurs de pesticides et de produits pharmaceutiques .

Précurseur de composés bioactifs

Compte tenu de sa similitude structurale avec d'autres composés carbamates, il pourrait potentiellement servir de précurseur dans la synthèse de composés bioactifs. Par exemple, les carbamates sont souvent utilisés dans la production de produits pharmaceutiques et d'agrochimiques .

Développement de produits pharmaceutiques

Le groupe carbamate dans le composé est une caractéristique courante de nombreux produits pharmaceutiques. Par conséquent, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments .

Science des matériaux

En science des matériaux, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux. Le groupe carbamate peut réagir avec une variété de substances, permettant un large éventail de matériaux possibles .

Chimie analytique

En chimie analytique, ce composé pourrait potentiellement être utilisé comme réactif. Le groupe hydrazine peut réagir avec une variété de substances, ce qui pourrait être utile en analyse chimique .

Recherche sur la sécurité et la manipulation

Des recherches pourraient être menées sur la sécurité et la manipulation de ce composé. Ses mentions de danger indiquent qu'il est inflammable et nocif en cas d'ingestion ou de contact avec la peau .

Mécanisme D'action

Target of Action

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a derivative of the amino acid Glycine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

As a derivative of glycine, it may interact with the same targets and pathways as glycine . Glycine is a neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina, where it participates in the regulation of many physiological processes .

Biochemical Pathways

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, being a derivative of Glycine, may be involved in similar biochemical pathways. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, the regulation of gluconeogenesis, the enhancement of gastric acid secretion, and the maintenance of immune and antioxidant responses .

Pharmacokinetics

Its solubility and stability data suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate are likely to be similar to those of Glycine, given its structural similarity. Glycine has been recognized to be beneficial as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Propriétés

IUPAC Name |

tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11(4)5-6(12)10-9/h5,9H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWBYKYBNLFIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718226 | |

| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-19-5 | |

| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)